molecular formula C24H23N3O2S2 B6555692 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 1040650-02-9

2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B6555692
CAS No.: 1040650-02-9
M. Wt: 449.6 g/mol
InChI Key: JJWMAJPDYGZVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide” is a biochemical used for proteomics research . It has a molecular formula of C24H23N3O3S2 and a molecular weight of 465.59 .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C24H23N3O3S2. It contains a thieno[3,2-d]pyrimidin-2-yl moiety, which is a bicyclic system consisting of a thiophene ring fused with a pyrimidine ring. This moiety is substituted at the 2-position by a sulfanyl group that is linked to an acetamide group. The acetamide group is further substituted by a 2-methylphenyl group. The thieno[3,2-d]pyrimidin-2-yl moiety is also substituted at the 3-position by an ethyl group and at the 7-position by a 4-methylphenyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. It is likely to be a solid at room temperature, given its molecular weight. The presence of multiple aromatic rings suggests that it may have significant π-π interactions, which could affect its solubility in various solvents. The acetamide group may participate in hydrogen bonding .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Its use in proteomics research suggests that it may interact with proteins or other biological molecules, but the exact details would depend on the specific context of the research .

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information would typically be provided in the material safety data sheet (MSDS) for the compound.

Future Directions

The future directions for research on this compound would depend on the results of initial studies. Given its use in proteomics research, it may be of interest to investigate its interactions with various proteins and its potential effects on biological systems .

Properties

IUPAC Name

2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-4-27-23(29)22-21(18(13-30-22)17-11-9-15(2)10-12-17)26-24(27)31-14-20(28)25-19-8-6-5-7-16(19)3/h5-13H,4,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWMAJPDYGZVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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